MSC2156119J
Description
Properties
Molecular Formula |
Unknown |
|---|---|
Appearance |
Solid powder |
Synonyms |
MSC2156119J; NONE |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Msc2156119j
Elucidation of Primary Molecular Target: c-Met Receptor Tyrosine Kinase
The primary molecular target of MSC2156119J has been unequivocally identified as the c-Met receptor tyrosine kinase. nih.govmdpi.commdpi.come-century.usmdpi.com c-Met, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in normal cellular processes such as embryonic development and tissue regeneration. e-century.ustandfonline.com However, dysregulation of the HGF/c-Met signaling axis, through mechanisms like gene amplification, overexpression, or mutations, is a key driver in the development and progression of various cancers. nih.gove-century.us
ATP-Competitive Inhibition Profile of c-Met Kinase Activity by this compound
This compound functions as a reversible, ATP-competitive inhibitor of the c-Met kinase. nih.govmdpi.commdpi.comaacrjournals.orgglpbio.com This means that it directly competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of the c-Met receptor. wikipedia.org By occupying the ATP-binding pocket, this compound effectively blocks the autophosphorylation of the receptor, a critical step in its activation. mdpi.comwikipedia.org This inhibition occurs in a dose-dependent manner and has been demonstrated in various preclinical models. mdpi.com
Specificity and Potency of this compound in Target Engagement
A hallmark of this compound is its high selectivity and potency for the c-Met receptor. nih.govmdpi.come-century.us Kinase screening assays have revealed that this compound is highly selective for c-Met, showing minimal activity against a large panel of other kinases. e-century.us This high degree of selectivity is advantageous as it minimizes the potential for off-target effects and associated toxicities. e-century.us The potency of this compound is highlighted by its low nanomolar inhibitory concentrations (IC50) against c-Met kinase activity. For instance, it has been shown to inhibit recombinant human c-Met kinase with an average IC50 of 3 nmol/L and HGF-induced c-Met phosphorylation in A549 cells with an average IC50 of 6 nmol/L. glpbio.com
| Target | Assay Type | Cell Line | IC50 (nmol/L) | Reference |
|---|---|---|---|---|
| Recombinant human c-Met kinase | Kinase Assay | N/A | 3 | glpbio.com |
| HGF-induced c-Met phosphorylation | Cell-based Assay | A549 | 6 | glpbio.com |
Downstream Signaling Pathway Modulation by this compound
By inhibiting the c-Met receptor, this compound effectively disrupts the downstream signaling cascades that are normally activated by HGF/c-Met signaling. nih.govmdpi.come-century.us This modulation of intracellular pathways is central to its anti-tumor activity.
Inhibition of c-Met Phosphorylation and Associated Signaling Cascades
The binding of this compound to the c-Met kinase domain directly prevents the transphosphorylation of key tyrosine residues within the receptor's activation loop. mdpi.comwikipedia.org This abrogation of c-Met autophosphorylation is a critical event, as it prevents the recruitment and activation of downstream adaptor proteins and signaling molecules. nih.govwikipedia.org Preclinical studies have consistently demonstrated that treatment with this compound leads to a significant and dose-dependent reduction in phosphorylated c-Met (p-c-Met) levels in tumor cells. nih.govaacrjournals.org This inhibition of c-Met phosphorylation has been observed both in vitro and in vivo. nih.govmdpi.com
Effects on Key Effector Pathways (e.g., MAPK, PI3K/AKT) in Response to this compound
The HGF/c-Met signaling axis activates several key downstream pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathways, which are crucial for cell proliferation, survival, and migration. mdpi.comaacrjournals.orgijbs.com By blocking c-Met activation, this compound leads to the subsequent inhibition of these critical effector pathways. researchgate.net Studies have shown that inhibition of c-Met by this compound results in decreased phosphorylation and activation of key components of the MAPK pathway (such as ERK) and the PI3K/AKT pathway. mdpi.comspandidos-publications.comnih.gov The disruption of these pathways ultimately contributes to the anti-proliferative and pro-apoptotic effects of the compound.
Cellular Responses Induced by this compound in Preclinical Models
The molecular effects of this compound translate into significant cellular responses in preclinical cancer models. e-century.usmdpi.comaacrjournals.org In various cancer cell lines and patient-derived xenograft (PDX) models with c-Met alterations, this compound has been shown to inhibit tumor growth and, in some cases, induce tumor regression. nih.govmdpi.comaacrjournals.org For instance, in preclinical models of hepatocellular carcinoma (HCC) with high c-Met expression, this compound demonstrated marked antitumor activity. nih.govmdpi.com Furthermore, in models of non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations, the compound has also shown significant efficacy. nih.gov The cellular responses to this compound are often dependent on the c-Met status of the tumor, with tumors harboring high levels of c-Met amplification or activating mutations showing greater sensitivity to the inhibitor. nih.gove-century.us
| Cancer Type | Model | Key Finding | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | MHCC97H Xenograft | Inhibited tumor growth and induced complete regression. | mdpi.com |
| Non-Small Cell Lung Cancer (NSCLC) | Hs746T Xenograft (METex14 skipping/METamp) | Effective tumor growth inhibition and regression. | nih.gov |
| Liver Cancer | Patient-Derived Explants | Marked regression of tumors with high c-Met expression. | nih.gov |
Modulation of Cell Proliferation and Apoptosis
The HGF/MET signaling axis plays a pivotal role in promoting cell proliferation and protecting cancer cells from apoptosis (programmed cell death). tandfonline.comfrontiersin.org Activation of the MET receptor triggers downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival. tandfonline.comaacrjournals.org By selectively binding to and inhibiting the MET tyrosine kinase, this compound effectively disrupts these signals. cancer.gov This interruption of the MET pathway leads to a decrease in tumor cell proliferation and an induction of apoptosis. nih.govcancer.gov
Research findings have consistently demonstrated these effects. In melanoma cell lines, treatment with tepotinib (B1684694) was shown to suppress cell proliferation and promote apoptosis. nih.gov This mechanism is a hallmark of selective MET inhibitors; for instance, the compound PHA665752 has also been shown to suppress proliferation and induce apoptosis specifically in cancer cell lines that are positive for MET expression. tandfonline.comfrontiersin.org The sustained inhibition of MET and its downstream pathways by this compound is a key mechanism of its anti-tumor activity. nih.gov
Impact on Cellular Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process that can lead to metastasis. The HGF/c-Met pathway is a well-established driver of these invasive and migratory phenotypes. aacrjournals.orgnih.govfrontiersin.org Overexpression of c-Met has been shown to be sufficient to induce cell invasion. frontiersin.org
This compound has demonstrated a significant ability to counteract these processes. In preclinical studies using an orthotopic mouse model with the patient-derived hepatocellular carcinoma (HCC) cell line MHCC97H, treatment with this compound led to a reduction in the number of metastatic foci found in the lungs. glpbio.comnih.govmdpi.com This in vivo finding provides strong evidence of its anti-metastatic potential. Further supporting these observations, in vitro studies on melanoma cells (WM451) revealed that tepotinib significantly diminished cellular migration and reduced invasive activity. nih.gov
Effects on Tumor Growth Inhibition in Cell Lines
The inhibitory actions of this compound on proliferation, apoptosis, and invasion culminate in significant tumor growth inhibition. This has been extensively documented in various preclinical models of cancer. A key finding is that the antitumor activity of this compound is often correlated with the level of c-Met expression in the tumor cells, with tumors having high c-Met expression demonstrating greater sensitivity to the inhibitor. nih.govmdpi.comnih.gov
In models of hepatocellular carcinoma (HCC) using the MHCC97H cell line, this compound not only inhibited tumor growth but also induced the regression of established subcutaneous and orthotopic tumors. nih.govmdpi.comnih.gov Similar potent activity has been observed in models of non-small cell lung cancer (NSCLC). For example, in a xenograft model using the DFCI081 NSCLC cell line, which features c-Met amplification, this compound monotherapy resulted in complete tumor regression. e-century.us In another NSCLC cell line, EBC-1, the compound caused effective tumor inhibition and in some cases, complete regression. glpbio.com Its efficacy extends to other cancer types as well, with studies on human pancreatic carcinoma KP-4 xenografts showing dose-dependent tumor growth inhibition. glpbio.com
The table below summarizes the effects of this compound on various cancer cell line xenograft models.
Table 1: Effect of this compound on Tumor Growth in Xenograft Models
| Cancer Type | Cell Line | Key Genetic Feature | Observed Effect of this compound | Source |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | MHCC97H | Patient-derived | Inhibited growth and induced complete regression of subcutaneous and orthotopic tumors. | nih.govmdpi.comnih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | DFCI081 | c-Met Amplification | Induced complete tumor regression. | e-century.us |
| Non-Small Cell Lung Cancer (NSCLC) | EBC-1 | Not specified | Effective inhibition or complete tumor regression. | glpbio.com |
| Non-Small Cell Lung Cancer (NSCLC) | HCC827-GR-T790M | EGFR T790M-positive, high c-Met | Slowed tumor growth as a single agent. | e-century.us |
| Pancreatic Carcinoma | KP-4 | Not specified | Dose-dependent tumor growth inhibition. | glpbio.com |
Furthermore, studies on patient-derived primary liver cancer explants confirmed the link between MET signaling and treatment response. Explant models with strong c-Met/HGF activation were significantly more responsive to this compound, which demonstrated similar or even superior activity compared to the multi-kinase inhibitor sorafenib (B1663141). mdpi.comnih.gov
Table 2: Response of Patient-Derived Liver Cancer Explants to this compound
| Model Characteristic | Responsiveness to this compound | Source |
|---|---|---|
| Strong c-Met/HGF Activation | Increased responsiveness; marked tumor regression. | mdpi.comnih.gov |
| Low c-Met Expression | Less sensitive to treatment. | mdpi.comnih.gov |
Preclinical Efficacy Studies of Msc2156119j in Disease Models
In Vitro Efficacy Assessments of MSC2156119J
In vitro studies have been crucial in elucidating the mechanism of action and the specific cancer cell types that are most susceptible to this compound.
Efficacy in c-Met-Driven Cancer Cell Lines (e.g., NSCLC, HCC)
This compound has shown potent inhibitory effects on cancer cell lines where the c-Met signaling pathway is a key driver of growth and survival. This includes certain types of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). nih.govmdpi.com The compound, also known as EMD 1214063 or tepotinib (B1684694), is a highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. nih.govmdpi.com In cell-based assays, this compound effectively inhibited HGF-induced c-Met phosphorylation. glpbio.com For instance, in A549 lung cancer cells, it demonstrated an average IC50 of 6 nmol/L for the inhibition of c-Met phosphorylation. glpbio.com
The efficacy of this compound is particularly pronounced in cancer cells with aberrant c-Met activation, which can arise from gene amplification, mutations, or overexpression of c-Met or its ligand, HGF. mdpi.comresearchgate.net Preclinical data support that inhibiting c-Met can suppress the growth of c-Met-positive HCC tumor cells. nih.gov In melanoma cell lines, this compound was found to downregulate the levels of phosphorylated Met (p-Met) and phosphorylated Akt (p-Akt), key components of downstream signaling pathways. researchgate.net
Below is a table summarizing the in vitro activity of this compound in a representative c-Met driven cancer cell line.
| Cell Line | Cancer Type | Target | Effect | IC50 |
| A549 | Non-Small Cell Lung Cancer | c-Met Phosphorylation | Inhibition | 6 nmol/L glpbio.com |
| Recombinant human c-Met kinase | - | c-Met Kinase | Inhibition | 3 nmol/L glpbio.com |
Evaluation in Patient-Derived Cell Cultures
The evaluation of this compound has extended to patient-derived cell cultures, which are considered more representative of the complex biology of human tumors. mdpi.comaacrjournals.org Studies using tumor explants from patients with c-Met-positive HCC have been instrumental in assessing the compound's activity. mdpi.com These models have shown that tumors with strong activation of the c-Met/HGF pathway exhibit increased responsiveness to this compound. mdpi.com Conversely, tumors with low c-Met expression were found to be less sensitive to the inhibitor. mdpi.com The use of these patient-derived models is believed to be highly predictive of how patients might respond to the therapy in a clinical setting. mdpi.com
In Vivo Efficacy Evaluations of this compound
In vivo studies using animal models have provided compelling evidence of the antitumor effects of this compound, demonstrating its ability to inhibit tumor growth and induce regression. nih.govscispace.comascopubs.org
Antitumor Activity in Xenograft Models (e.g., MHCC97H, KP4)
Xenograft models, where human tumor cells are implanted into immunocompromised mice, have been extensively used to evaluate the in vivo efficacy of this compound. mdpi.comnih.govscispace.comascopubs.org
In subcutaneous xenograft models, where tumor cells are injected under the skin, this compound has demonstrated significant inhibition of tumor growth. mdpi.comscispace.com In mice bearing human pancreatic carcinoma KP-4 tumors, this compound induced dose-dependent tumor growth inhibition. glpbio.com Similarly, in a xenograft model using the patient-derived HCC cell line MHCC97H, this compound not only inhibited tumor growth but also induced tumor regression in a dose-dependent manner. mdpi.comresearchgate.net Studies have also shown its activity in non-small cell lung cancer models. In mice with EBC-1 NSCLC tumors, treatment resulted in effective inhibition or even complete tumor regression. glpbio.com
The table below presents data on the subcutaneous tumor growth inhibition by this compound in various xenograft models.
| Xenograft Model | Cancer Type | Effect |
| MHCC97H | Hepatocellular Carcinoma | Growth inhibition and regression mdpi.comresearchgate.net |
| KP-4 | Pancreatic Carcinoma | Dose-dependent growth inhibition glpbio.com |
| EBC-1 | Non-Small Cell Lung Cancer | Effective inhibition or complete regression glpbio.com |
| LU0858 (c-Met amplified) | Non-Small Cell Lung Cancer | Tumor stasis researchgate.net |
Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, provide a more clinically relevant environment to study tumor growth and metastasis. This compound has shown potent efficacy in these models as well. mdpi.comscispace.com In an orthotopic model using the MHCC97H HCC cell line, this compound effectively inhibited the growth of intrahepatic tumors. mdpi.comresearchgate.net In some cases, treatment led to the complete regression of established tumors. mdpi.comnih.govscispace.com Following five weeks of treatment, intrahepatic tumor size and weight were significantly lower in the treated group compared to the control, with no detectable tumors in some of the treated mice. mdpi.comresearchgate.net Furthermore, the treatment led to a reduction in the number of lung metastatic foci, a common site of spread for this cancer type. mdpi.comnih.gov
The following table summarizes the findings from orthotopic tumor models.
| Xenograft Model | Cancer Type | Primary Tumor Effect | Metastasis Effect |
| MHCC97H | Hepatocellular Carcinoma | Significant growth inhibition and complete regression in some cases mdpi.comresearchgate.net | Reduced number of lung metastatic foci mdpi.comnih.gov |
| Brain Metastasis Models | Various | Strong antitumor activity nih.gov | Not specified |
Subcutaneous Tumor Growth Inhibition
Impact on Metastasis Formation in Animal Models
Preclinical studies using various animal models have demonstrated the anti-metastatic potential of this compound (Tepotinib). In orthotopic xenograft models of hepatocellular carcinoma (HCC) using MHCC97H cells, treatment with this compound significantly reduced the formation of lung metastases. mdpi.comresearchgate.netnih.gov Compared to control groups, fewer mice treated with the compound developed lung metastases. mdpi.comresearchgate.net Specifically, in one study, all 10 mice in the control group developed lung metastases, whereas only six out of nine treated mice did. researchgate.net Furthermore, the number of metastatic foci in the lungs was significantly diminished in the treated groups. mdpi.comresearchgate.netnih.gov This anti-metastatic effect is thought to be linked to the inhibition of HGF/c-MET signaling, a pathway known to mediate invasive growth. mdpi.com
The efficacy of this compound also extends to brain metastases, a common challenge in the treatment of non-small cell lung cancer (NSCLC). nih.gov The compound has been shown to penetrate the blood-brain barrier and exhibit strong antitumor activity in orthotopic (intracranial) brain metastasis models. nih.govaacrjournals.orgnih.govdovepress.comaacrjournals.org In preclinical models of MET-driven NSCLC brain metastases, administration of this compound led to significant regression of intracranial tumors. dovepress.comresearchgate.net For instance, in two different orthotopic brain models, LU5406 and LU5349, treatment resulted in mean tumor volume reductions of 63% and 84%, respectively. dovepress.comresearchgate.net These preclinical findings are consistent with clinical observations of intracranial antitumor activity in patients with NSCLC and brain metastases. nih.govdovepress.com
| Cancer Model | Animal Model | Metastatic Site | Key Findings | Source |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Orthotopic MHCC97H Xenograft | Lung | Reduced number of animals with lung metastases (6/9 treated vs. 10/10 control). | researchgate.net |
| Hepatocellular Carcinoma (HCC) | Orthotopic MHCC97H Xenograft | Lung | Significantly reduced the number of metastatic foci. | mdpi.comnih.govnih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | Orthotopic Brain Metastasis Model (LU5349) | Brain | Induced intracranial tumor shrinkage with a median tumor volume change of -84%. | nih.govdovepress.comaacrjournals.org |
| Non-Small Cell Lung Cancer (NSCLC) | Orthotopic Brain Metastasis Model (LU5406) | Brain | Induced intracranial tumor shrinkage with a median tumor volume change of -63%. | nih.govdovepress.comaacrjournals.org |
Overcoming Resistance Mechanisms in Preclinical Settings (e.g., EGFR-TKI resistance)
A significant aspect of the preclinical evaluation of this compound is its ability to overcome acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). aacrjournals.orgnih.govnih.gov MET amplification is a known mechanism of resistance to EGFR TKIs in up to 30% of NSCLC patients. nih.govaacrjournals.org Preclinical studies have consistently shown that this compound, often in combination with an EGFR TKI, can circumvent this resistance. aacrjournals.orgnih.govtandfonline.com
In xenograft models of NSCLC with EGFR-activating mutations and acquired resistance driven by c-Met activation, this compound has demonstrated significant efficacy. For example, in the patient-derived LU858 model, which has high c-Met expression, EGFR TKIs alone had no effect on tumor growth. nih.gov However, the combination of this compound with EGFR TKIs led to complete tumor regression, while this compound monotherapy resulted in tumor stasis. nih.gov In another model with c-Met amplification (DFCI081), EGFR TKIs were ineffective, but this compound as a single agent induced complete tumor regression. nih.gov
Furthermore, in a "double resistant" model (HCC827-GR-T790M) harboring both the EGFR T790M resistance mutation and high c-Met levels, various EGFR TKIs (erlotinib, afatinib, rociletinib) alone or in combination with this compound only slowed tumor growth. nih.gov Notably, only the combination of this compound with rociletinib (B611991) induced complete tumor regression in this highly resistant model. nih.gov These preclinical findings provided a strong rationale for clinical trials investigating this compound in combination with EGFR TKIs for patients with EGFR-mutant NSCLC who have developed resistance due to MET amplification. nih.govtandfonline.comaacrjournals.org
| NSCLC Model | Resistance Mechanism | Treatment | Outcome | Source |
|---|---|---|---|---|
| Patient Explant (LU858) | High c-Met/HGF expression | This compound + EGFR TKI | Complete tumor regression | nih.gov |
| Cell Line (DFCI081) | c-Met amplification | This compound (monotherapy) | Complete tumor regression | nih.gov |
| Cell Line (HCC827-GR-T790M) | EGFR T790M + high c-Met | This compound + Rociletinib | Complete tumor regression | nih.gov |
| Patient-derived Xenograft (LU0858) | EGFR L858R + MET amplification | This compound + Gefitinib/Afatinib | Overcame EGFR-TKI resistance | aacrjournals.org |
Comparative Preclinical Efficacy of this compound with Other Agents
Preclinical studies have compared the efficacy of this compound with other targeted agents, most notably sorafenib (B1663141) in the context of hepatocellular carcinoma (HCC). mdpi.comnih.govmdpi.com In patient-derived primary liver explant models with strong c-Met/HGF activation, this compound demonstrated either similar or superior antitumor activity compared to sorafenib. mdpi.comnih.gov This superior efficacy was particularly observed in tumors with high c-Met expression, reinforcing the targeted nature of this compound. mdpi.commdpi.com In contrast, tumors with low c-Met expression were less sensitive to the compound. mdpi.comnih.gov One study noted that while sorafenib treatment led to body weight loss in the animal models, this compound was better tolerated. mdpi.com Interestingly, combining this compound with sorafenib did not appear to improve efficacy over this compound monotherapy in these preclinical models. mdpi.comoncotarget.com
While direct head-to-head preclinical comparisons with other selective MET inhibitors like capmatinib (B1663548) and crizotinib (B193316) are less extensively detailed in the provided search results, the high selectivity of this compound for the MET kinase is a key differentiating feature. nih.govdovepress.com This high selectivity is believed to contribute to its potent activity against MET-driven tumors. nih.gov In contrast, crizotinib is a multi-kinase inhibitor targeting MET, ALK, and ROS1. nih.gov The distinct selectivity profiles of these inhibitors suggest they may have different efficacy and off-target effects, though more direct comparative preclinical studies would be needed to fully elucidate these differences. Clinical discussions sometimes favor capmatinib or tepotinib over crizotinib due to factors like better brain penetration. targetedonc.com
| Cancer Model | Comparison Agent | Key Comparative Finding | Source |
|---|---|---|---|
| Hepatocellular Carcinoma (c-Met high) | Sorafenib | This compound showed similar or superior antitumor activity. | mdpi.comnih.govmdpi.com |
| Hepatocellular Carcinoma (c-Met low) | Sorafenib | This compound showed less sensitivity compared to its effect in c-Met high models. | mdpi.comnih.gov |
| Hepatocellular Carcinoma | Sorafenib (Combination) | Combination therapy did not show superior efficacy compared to this compound monotherapy. | mdpi.comoncotarget.com |
| Non-Small Cell Lung Cancer | Crizotinib | This compound is noted for its high selectivity for MET, unlike the multi-kinase inhibitor crizotinib. | nih.gov |
Structure Activity Relationship Sar and Analogue Exploration of Msc2156119j
Identification of Key Pharmacophoric Features of MSC2156119J
This compound is a highly selective and potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. mdpi.comnih.gov Its chemical structure is central to its inhibitory activity. The molecule binds to the ATP-binding pocket of the c-Met kinase domain in a distinct U-shaped conformation. nih.gov A critical interaction involves π-stacking between the compound and the tyrosine residue Y1230 in the activation loop of unphosphorylated c-Met, which contributes to its high residence time. nih.gov
The binding of this compound to c-Met effectively inhibits its phosphorylation, a crucial step in the activation of the receptor. google.comgoogle.com This disruption of c-Met-mediated signal transduction pathways is the primary mechanism of its antitumor activity. google.comgoogle.com The dysregulation of c-Met signaling, through mechanisms like overexpression, gene amplification, or mutations, is a known driver in various cancers. nih.govresearchgate.net Specifically, alterations such as MET exon 14 skipping are key targets for this compound. nih.govoatext.com
The pharmacophore of this compound and its analogues generally includes a central scaffold with specific functional groups positioned to interact with key residues in the c-Met active site. researchgate.netresearchgate.net Structure-activity relationship studies often focus on modifications of different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Design and Synthesis of this compound Analogues and Derivatives
The development of this compound analogues is driven by the need to improve upon its therapeutic index and to overcome potential resistance mechanisms. This involves a multi-faceted approach combining synthetic chemistry and computational modeling.
Synthetic Methodologies for this compound and its Structural Modifications
The synthesis of this compound was originally developed at Merck Serono. nih.gov The synthesis of its analogues often involves multi-step procedures. For instance, the creation of novel analogues can start with a core structure, such as a quinazolinamine, and build upon it by adding different chemical groups. nih.gov Common synthetic strategies include nucleophilic addition and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create diverse structures. semanticscholar.org
The synthesis of various heterocyclic compounds, which often form the core of kinase inhibitors, employs a range of modern synthetic methodologies. unistra.frwarwick.ac.uk These can include reactions to form complex ring systems and introduce specific functional groups that are crucial for target engagement. unistra.fr For example, the synthesis of some curcumin (B1669340) analogs, which also have anticancer properties, involves esterification and aldol (B89426) condensation reactions. mdpi.com The exploration of different synthetic routes allows for the creation of a wide library of analogues for screening. mdpi.commdpi.com
Computational Approaches in SAR Studies of this compound Analogues
Computational modeling plays a pivotal role in the rational design of this compound analogues. Molecular docking studies are used to predict the binding modes and affinities of new derivatives within the c-Met kinase domain. dovepress.com These studies help in understanding how structural modifications might affect the interaction with key amino acid residues. researchgate.net
Translational modeling, which integrates preclinical data on pharmacokinetics (PK), pharmacodynamics (PD), and tumor growth inhibition, has been instrumental in guiding the clinical development of this compound. merckgroup.comascopubs.org For example, simulations based on xenograft mouse models helped to predict that near-complete inhibition of c-Met phosphorylation (≥95%) is required for tumor stasis or regression. merckgroup.comascopubs.org This information was crucial in selecting the recommended Phase II dose. ascopubs.org Furthermore, computational analyses can help in designing brain-penetrating inhibitors for treating cancers that have metastasized to the brain. aacrjournals.orgresearchgate.net
Functional Characterization and Comparative Analysis of this compound Analogues
The synthesized analogues of this compound undergo rigorous functional testing to evaluate their biological activity and compare them to the parent compound.
Differential Target Engagement and Binding Affinities
The primary measure of an analogue's potential is its ability to bind to and inhibit the c-Met kinase. Techniques like surface plasmon resonance (SPR) are used to determine the kinetic and affinity parameters of these interactions. nih.gov Studies have shown that while this compound binds with high affinity to both unphosphorylated and phosphorylated c-Met, the residence time is significantly reduced with the phosphorylated form. nih.gov
The exploration of analogues aims to identify compounds with improved binding affinities or longer residence times, which could translate to more sustained target inhibition in a clinical setting. The selectivity of these analogues against other kinases is also a critical factor to minimize off-target effects. researchgate.net
Variances in Cellular Efficacy and Pathway Modulation
The ultimate goal of developing this compound analogues is to achieve enhanced antitumor activity. Cellular assays are used to assess the inhibitory effects of these compounds on the proliferation of cancer cell lines, particularly those with known c-Met alterations. wjgnet.comsemanticscholar.org The efficacy of this compound and its analogues is often correlated with the level of c-Met expression and activation in the tumor cells. mdpi.comnih.gov
Downstream signaling pathways regulated by c-Met, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are also analyzed to confirm that the analogues effectively block the intended molecular cascade. wjgnet.commdpi.com The modulation of these pathways can be assessed through techniques like western blotting to measure the phosphorylation status of key proteins. semanticscholar.org Some analogues may exhibit different effects on these pathways, potentially offering advantages in certain cancer types or in overcoming resistance. nih.govmdpi.comresearchgate.net
Advanced Methodologies for Investigating Msc2156119j
Biophysical Techniques for Ligand-Target Interaction Studies
Biophysical methods provide quantitative insights into the binding affinity, kinetics, and thermodynamics of a drug with its target protein, which are critical for understanding its potency and selectivity. nih.gov For MSC2156119J, these techniques have been pivotal in characterizing its interaction with the mesenchymal-epithelial transition (MET) receptor tyrosine kinase.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques for studying biomolecular interactions in real-time. nih.gov SPR measures the association and dissociation rates of a ligand binding to a target immobilized on a sensor surface, providing detailed kinetic information. nih.gov ITC, on the other hand, measures the heat changes associated with binding, yielding data on binding affinity, stoichiometry, and the thermodynamic forces driving the interaction. nih.gov
In the investigation of this compound (tepotinib), SPR has been utilized to clarify how phosphorylation of the MET kinase domain affects the binding of the inhibitor. nih.gov Research combining biophysical methods, including SPR, demonstrated that tepotinib's binding and residence time are linked to the conformation of the kinase's activation loop (A-loop). nih.gov Specifically, tepotinib (B1684694) forms crucial contacts with the tyrosine residue Y1230 of the A-loop in unphosphorylated MET, contributing to a high residence time. nih.gov These studies are vital for understanding how the activation state of the MET receptor can influence the inhibitor's efficacy.
Table 1: Biophysical Interaction Data for this compound (Tepotinib) and MET Kinase
| Technique | Finding | Significance | Reference |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Revealed a link between reduced residence times for tepotinib and modulation of the MET A-loop conformation. | Explains how changes in the target protein's state (e.g., through mutation) can impact drug binding kinetics. | nih.gov |
| Differential Scanning Fluorimetry | Used alongside SPR and crystallography to assess the impact of MET phosphorylation on tepotinib binding. | Provides orthogonal data on how protein stability changes upon ligand binding under different phosphorylation states. | nih.gov |
To understand a drug's mechanism of action at an atomic level, structural biology techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable. nanoimagingservices.comx-mol.com X-ray crystallography provides high-resolution three-dimensional structures of drug-target complexes, revealing the precise binding mode and key molecular interactions. x-mol.com NMR can provide information on the dynamics of the interaction in solution. nanoimagingservices.com
The interaction of this compound (tepotinib) with its target has been successfully characterized by X-ray crystallography. The co-crystal structure of tepotinib bound to the wild-type MET kinase domain was solved at a resolution of 1.2 Å (PDB ID: 4R1V), showing the inhibitor in a U-shaped conformation within the ATP-binding pocket. nih.gov Furthermore, crystal structures of tepotinib in complex with various MET mutants have been determined, providing critical insights into how oncogenic mutations might affect inhibitor binding. nih.gov These structural studies are fundamental for rational drug design and for understanding potential mechanisms of drug resistance.
Table 2: Crystallographic Data for this compound (Tepotinib)-MET Complex
| Parameter | Details | Reference |
|---|---|---|
| Technique | X-ray Crystallography | nih.gov |
| Target | Wild-Type (WT) MET Kinase Domain | nih.gov |
| PDB ID | 4R1V | nih.gov |
| Resolution | 1.2 Å | nih.gov |
| Key Structural Feature | Tepotinib adopts a U-shaped conformation in the ATP-binding site. | nih.gov |
| Critical Interaction | π-stacking contacts with residue Y1230 in the activation loop. | nih.gov |
| Mutant Structures Solved | Y1235D, Y1234E/1235E, F1200I in complex with tepotinib. | nih.gov |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
Advanced Imaging Techniques for Tracking this compound Activity in Models
Advanced imaging techniques allow for the non-invasive visualization and quantification of biological processes at the cellular and whole-organism levels, providing crucial information on a drug's pharmacodynamic effects. nih.govbmbreports.org
Live-cell imaging uses microscopy to visualize cellular processes in real-time, offering dynamic insights into how a drug affects cell behavior, such as proliferation, apoptosis, and signaling pathway activation. When combined with automated microscopy and image analysis, this becomes high-content screening (HCS), a powerful platform for systematically evaluating drug effects across numerous conditions. While these methodologies are standard in modern drug discovery, specific published studies detailing the use of live-cell imaging or HCS to track the direct cellular response to this compound were not prominently featured in the reviewed literature. However, related compounds have been studied using these techniques. For instance, studies on Debio 1143, an IAP inhibitor, have employed live-cell microscopy to monitor cells following treatment. nih.gov This highlights the applicability of such methods for observing the dynamic consequences of targeted therapies.
In vivo molecular imaging enables the non-invasive assessment of drug distribution, target engagement, and therapeutic response in living preclinical models. nih.govminervaimaging.com Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) use radiolabeled tracers to visualize and measure biological processes. nih.gov
For this compound (tepotinib), pharmacodynamic studies in preclinical xenograft models have been essential for determining the degree of target inhibition required for anti-tumor activity. merckgroup.com Although direct PET or SPECT imaging studies of this compound were not detailed, researchers assessed target inhibition by directly measuring the levels of phosphorylated c-Met (phospho-c-Met) in tumor tissues harvested from treated mice. merckgroup.com This translational modeling approach integrated dose, drug exposure, and target inhibition data from xenograft models and human trials. merckgroup.comnih.gov The findings indicated that nearly complete inhibition (≥95%) of phospho-c-Met was necessary to achieve tumor stasis or regression in these models, which informed the selection of the recommended Phase II dose. merckgroup.com
Table 3: Assessment of this compound (Tepotinib) Target Inhibition in Preclinical Models
| Model System | Method of Assessment | Key Finding | Significance | Reference |
|---|---|---|---|---|
| KP4 Xenograft Mice | Measurement of phospho-c-Met levels in tumor tissue via a turnover model. | ≥95% inhibition of phospho-c-Met was required for tumor stasis or regression. | Established the quantitative link between target inhibition and anti-tumor efficacy, guiding dose selection for clinical trials. | merckgroup.com |
| Hs746T Xenografts (METex14 skipping/METamp) | Assessment of tumor growth inhibition and regression at different doses. | Dose-dependent tumor regression was observed. | Confirmed efficacy in a model with a specific MET alteration for which the drug is now approved. | nih.govfda.gov |
| TPR-MET Fusion Xenografts | Evaluation of tumor growth inhibition and regression. | Induced strong tumor growth inhibition and complete regression at higher doses. | Demonstrated activity against tumors driven by MET fusions, another form of MET alteration. | nih.gov |
Live-Cell Imaging and High-Content Screening Approaches
'Omics' Profiling in Response to this compound
'Omics' technologies—such as genomics, transcriptomics, and proteomics—provide a global view of the molecular changes within a biological system in response to a perturbation like drug treatment. acrpnet.org This multi-omics approach is critical for identifying predictive biomarkers, understanding mechanisms of action, and uncovering potential pathways of resistance. acrpnet.orgnih.gov
In the context of this compound (tepotinib), genomic profiling is not used to study the response to the drug, but rather as a prerequisite for its use. The therapeutic indication for tepotinib is for patients with non-small cell lung cancer (NSCLC) whose tumors harbor MET gene alterations, specifically MET exon 14 skipping. These alterations are identified using genomic screening methods like Next Generation Sequencing (NGS) on tumor tissue or liquid biopsies. google.com Therefore, genomics is integral to the personalized medicine strategy for this compound by identifying the patient population most likely to benefit.
While comprehensive 'omics' profiling studies detailing the transcriptomic or proteomic changes following this compound treatment were not found in the initial searches, this remains a vital area of investigation for targeted therapies. For example, biomarker analysis in clinical trials of other agents, such as the IAP inhibitor Debio 1143, involves assessing pharmacodynamic markers and changes in cytokines like TNFα and IFNγ, which are products of NF-κB signaling. ascopubs.org Such studies are crucial for confirming the drug's mechanism of action in patients and exploring biomarkers of response or resistance. Integrating multi-omics data is increasingly essential for transforming the design of cancer clinical trials and advancing precision oncology. acrpnet.org
Transcriptomic Analysis (e.g., RNA-Seq, Microarray)
Transcriptomic analysis, which involves the study of the complete set of RNA transcripts in a cell, has been employed to profile gene expression changes associated with this compound. Methodologies like RNA sequencing (RNA-Seq) and microarrays are used to understand the molecular pathology of cancers where this compound is a potential therapeutic and to identify gene expression signatures that may predict response. aacrjournals.orgemjreviews.com
In studies involving patient-derived xenograft (PDX) models of cancers such as hepatocellular carcinoma and gastric cancer, transcriptome sequencing has been a key methodology. mdpi.comnih.gov The typical workflow for this analysis involves several bioinformatic steps. aacrjournals.orgmdpi.comnih.govtmc.edu Initially, snap-frozen tumor tissues are used for RNA extraction, with the quality and integrity of the RNA confirmed by methods like the Agilent Bioanalyzer to ensure a high RNA integrity number (RIN). aacrjournals.org For PDX samples, the raw RNA-Seq data, often generated on platforms like the Illumina HiSeq, undergoes a clean-up process to remove contaminating reads from the mouse host by mapping them to a mouse reference genome. mdpi.comnih.govtmc.edu The remaining clean reads are then mapped to the human reference genome, and gene expression is quantified using specialized software pipelines. aacrjournals.orgmdpi.comnih.gov
These transcriptomic approaches have been crucial in comparing the molecular pathology of PDX models to original patient tumors, confirming that xenografts maintain a gene expression profile that is reasonably specific to the cancer type and more representative than cancer cell lines. aacrjournals.org Furthermore, cDNA microarrays have been used to investigate the mechanisms of action of c-Met inhibitors, revealing, for example, the differential expression of genes like FGFR3 in response to pathway inhibition. oncotarget.com Such analyses help in understanding complex signaling cross-talk and potential resistance mechanisms. oncotarget.com
Table 1: Representative Workflow for Transcriptomic Analysis in this compound-related Research
| Step | Description | Technology/Method | Reference |
|---|---|---|---|
| Sample Preparation | Extraction of RNA from snap-frozen tumor tissues (e.g., PDX models). | Standard RNA extraction kits. | aacrjournals.org |
| Quality Control | Assessment of RNA purity and integrity. | Agilent Bioanalyzer (ensuring RIN >7). | aacrjournals.org |
| Library Construction & Sequencing | Preparation of RNA libraries for high-throughput sequencing. | Illumina HiSeq platforms. | mdpi.comnih.gov |
| Bioinformatics: Data Cleaning | Removal of contaminating mouse reads from PDX-derived data. | Mapping to mouse reference genome (e.g., UCSC MM10). | mdpi.comnih.gov |
| Bioinformatics: Gene Expression Quantification | Alignment of clean reads to the human genome and calculation of gene expression levels. | Bowtie (alignment), MMSEQ (quantification). | mdpi.comnih.gov |
| Differential Expression Analysis | Identification of genes with altered expression following treatment or between different cancer subtypes. | Pairwise comparisons, statistical tests. | aacrjournals.org |
Proteomic and Phosphoproteomic Analysis (e.g., Mass Spectrometry-based Approaches)
Given that this compound is a MET tyrosine kinase inhibitor, proteomic and particularly phosphoproteomic analyses are vital for directly assessing its pharmacodynamic effects. nih.govnih.gov These studies measure changes in protein abundance and phosphorylation status, providing direct evidence of target engagement and downstream pathway modulation. nih.gov
Mass spectrometry (MS)-based approaches are central to these investigations. nih.gov For instance, biophysical studies have utilized MS to confirm the phosphorylation state of the MET kinase domain's activation loop (A-loop), specifically on tyrosines Y1234 and Y1235, and to understand how this phosphorylation impacts the binding of tepotinib. nih.gov The measurement of the phosphorylation state of key tyrosines is considered the most reliable indicator of MET pathway activation and its inhibition by drugs like this compound. nih.gov
Advanced MS techniques, such as Multiple Reaction Monitoring (MRM), enable the absolute quantification of specific phosphorylated peptides. amegroups.cn These quantitative assays, often using stable isotope-labeled phosphopeptides as internal standards, allow for the precise determination of pMET:MET ratios before and after drug treatment. amegroups.cn Such analyses have revealed that the magnitude of phosphorylation at different tyrosine residues (e.g., Y1234, Y1235) can vary significantly among different MET-amplified cell lines and that this phosphorylation is prolonged and can "rebound" to higher levels after drug discontinuation. nih.govamegroups.cn Phosphoproteomic studies can also provide a broader view, unveiling how MET inhibition affects other signaling pathways and cellular processes like cell cycle regulation following DNA damage. researchgate.net
Table 2: Key Findings from Proteomic and Phosphoproteomic Analyses of this compound and MET Inhibition
| Analytical Approach | Key Finding | Significance | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Confirmed the specific phosphorylation sites (Y1234/Y1235) within the MET A-loop. | Clarifies the interaction between tepotinib and its target in different phosphorylation states. | nih.gov |
| MRM Mass Spectrometry | Allows for absolute quantification of pMET:MET ratios. | Provides a robust pharmacodynamic biomarker to measure target engagement in tissues. | amegroups.cn |
| Quantitative Immuno-Fluorescence Assays (qIFA) | Demonstrated that MET inhibition can lead to changes in the subcellular localization of phosphorylated MET. | Reveals complex cellular responses to TKI therapy beyond simple pathway inhibition. | nih.gov |
| Targeted Phosphoproteomics | Showed that MET targeting affects phosphorylation of downstream effectors like eIF4G1, which is linked to the HIF-1α pathway. | Uncovers mechanisms of action and potential resistance involving downstream signaling nodes. | researchgate.net |
Metabolomic Profiling
Metabolomic profiling is used to identify and quantify the small-molecule metabolites of a drug, providing critical information about its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, detailed metabolite profiling has been conducted in humans to understand its metabolic fate. d-nb.infonih.gov
In a mass balance study, [14C]-labeled tepotinib was administered to healthy volunteers, and samples of plasma, urine, and feces were collected over time. d-nb.infonih.govresearchgate.net Metabolite profiling and structure elucidation in these matrices were performed using a radiometric ultra-performance liquid chromatography (UPLC) method coupled to high-resolution mass spectrometry (HR-MS). d-nb.infonih.gov This technique allows for the separation of the parent drug from its metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.
These analyses identified tepotinib as one of the three major radioactive components in plasma, along with two metabolites, M506 and M668. nih.gov In excreta, the parent compound was the main constituent found. nih.govresearchgate.net Several other metabolites were also structurally identified, including the des-methyl metabolite M478 and the direct N-glucuronide M668. d-nb.info This comprehensive profiling determined that no single metabolic pathway accounted for more than 25% of the administered dose, suggesting a low potential for drug-drug interactions where this compound is the victim compound. fda.gov
Table 3: Major Metabolites of this compound Identified Through Metabolomic Profiling
| Metabolite | Matrix Detected | Relative Abundance/Comment | Reference |
|---|---|---|---|
| Tepotinib (Parent) | Plasma, Urine, Feces | Accounted for 55% of total 14C-radioactivity AUC in plasma. Main constituent in excreta (45% of dose in feces, 7% in urine). | d-nb.infonih.gov |
| M506 | Plasma, Feces | Major plasma metabolite, accounting for 41% of total 14C-radioactivity AUC. Considered the only major metabolite overall. | d-nb.infonih.gov |
| M668 | Plasma, Feces | Minor plasma metabolite (4% of total 14C-radioactivity AUC). Identified as a direct N-glucuronide. | d-nb.infonih.gov |
| M478 | Feces | A des-methyl metabolite found in feces. | d-nb.info |
Conceptualization of Therapeutic Potential and Future Research Directions for Msc2156119j
Extrapolation of Preclinical Findings to Potential Therapeutic Applications
Preclinical studies have illuminated the multifaceted therapeutic potential of MSC2156119J, primarily revolving around its inhibitory actions on key signaling molecules.
Initially developed as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), this compound demonstrated potential for treating erectile dysfunction. smolecule.com However, its significant antiproliferative and proapoptotic effects in tumor cells shifted the research focus towards oncology. smolecule.com
A significant body of research has focused on its role as a highly selective, ATP-competitive c-Met inhibitor. nih.govmdpi.com The c-Met/Hepatocyte Growth Factor (HGF) signaling pathway is crucial in cell migration, survival, and proliferation, and its aberrant activation is linked to aggressive tumor growth and poor clinical prognosis in various cancers, including hepatocellular carcinoma (HCC). nih.govmerckgroup.comsemanticscholar.org Preclinical data have consistently shown that this compound effectively inhibits c-Met phosphorylation and downstream signaling, leading to tumor growth suppression and even regression in c-Met-positive HCC tumor models. nih.govmdpi.com In patient-derived liver cancer explant models, this compound showed marked regression of tumors with high c-Met expression, suggesting its potential as a targeted therapy for this patient population. nih.gov Furthermore, in preclinical HCC models, this compound monotherapy demonstrated superior or similar efficacy to the standard-of-care multikinase inhibitor, sorafenib (B1663141). nih.govsemanticscholar.org
Another major therapeutic avenue for this compound stems from its activity as a serum- and glucocorticoid-inducible kinase 1 (SGK1) inhibitor. nih.govfrontiersin.org SGK1 is involved in various physiological and pathological processes, including hypertension, cancer, and metabolic diseases. nih.govmdpi.com Preclinical studies have shown that this compound can counteract hypertension, particularly in the context of type II diabetes and metabolic syndrome, by abrogating salt sensitivity of blood pressure. nih.govresearchgate.net This effect is mediated through its inhibition of SGK1, which in turn affects renal tubular Na+ reabsorption. nih.gov
The compound has also been investigated as an inhibitor of MALT1 protease, which is involved in the NF-κB signaling pathway, showing promise in preclinical models for T-cell lymphomas and autoimmune diseases. lookchem.com By blocking MALT1 activity, this compound may modulate immune responses and reduce inflammation. lookchem.com
The table below summarizes the key preclinical findings and their extrapolated therapeutic applications.
| Target | Preclinical Finding | Potential Therapeutic Application |
| c-Met | Inhibition of c-Met phosphorylation and downstream signaling, leading to tumor growth inhibition and regression in c-Met-positive models. nih.govmdpi.com | Hepatocellular Carcinoma (HCC) and other c-Met driven cancers. nih.govsemanticscholar.org |
| SGK1 | Abrogation of salt-sensitive hypertension in hyperinsulinemic models. nih.gov | Hypertension, particularly in patients with type II diabetes and metabolic syndrome. nih.govresearchgate.net |
| MALT1 | Inhibition of MALT1 protease activity, modulating NF-κB signaling. lookchem.com | T-cell lymphomas and autoimmune diseases. lookchem.com |
| PDE5 | Inhibition of PDE5, leading to smooth muscle relaxation. smolecule.com | Erectile Dysfunction (originally investigated). smolecule.com |
Identification of Novel Preclinical Applications and Therapeutic Opportunities for this compound
Beyond its primary applications in oncology and hypertension, preclinical research has unearthed novel therapeutic opportunities for this compound.
Its role as an SGK1 inhibitor extends to other pathologies. Studies have demonstrated its potential in treating osteoporosis by inhibiting osteoclastogenesis. mdpi.com In the context of chronic kidney disease and diabetes, this compound has shown promise in slowing the progression of hyperglycemia-induced vascular wall calcification. mdpi.com Furthermore, its anti-inflammatory properties, mediated through the SGK1-FoxO1 signaling pathway, suggest its utility in various inflammatory diseases. mdpi.com
In the realm of cancer therapy, this compound is being explored as an adjunct to enhance the efficacy of existing treatments. lookchem.com By inhibiting SGK1, it has been shown to reduce drug resistance in rhabdomyosarcoma cells. mdpi.com It has also been found to synergize with radiation therapy in colon carcinoma cells, promoting radiation-induced cell death. frontiersin.org
The compound's activity as a MALT1 inhibitor opens up avenues for its use in a broader range of autoimmune and inflammatory conditions beyond what has been initially explored. lookchem.com Its ability to modulate the NF-κB signaling pathway makes it a valuable research tool for understanding the underlying mechanisms of immune responses and inflammation. lookchem.com
The table below outlines some of the novel preclinical applications and therapeutic opportunities for this compound.
| Therapeutic Area | Novel Application/Opportunity | Underlying Mechanism (where known) |
| Bone Disorders | Treatment of Osteoporosis | Inhibition of SGK1-mediated osteoclastogenesis. mdpi.com |
| Metabolic Complications | Slowing vascular calcification in diabetes. | Inhibition of SGK1. mdpi.com |
| Inflammatory Diseases | Broad anti-inflammatory applications. | Inhibition of the SGK1-FoxO1 signaling pathway. mdpi.com |
| Adjunctive Cancer Therapy | Overcoming drug resistance and enhancing radiotherapy. | Inhibition of SGK1. frontiersin.orgmdpi.com |
| Autoimmune Disorders | Treatment of various autoimmune conditions. | Inhibition of MALT1 protease and NF-κB signaling. lookchem.com |
Unaddressed Questions and Challenges in this compound Preclinical Research
Despite the promising preclinical data, several questions and challenges remain in the research of this compound.
A significant challenge lies in the selectivity of the compound. While often described as a selective inhibitor, studies have shown that this compound can inhibit other kinases besides its primary targets, such as SGK2, SGK3, and mitogen- and stress-activated protein kinase 1 (MSK1). mdpi.comnih.gov The off-target effects at therapeutic concentrations need to be thoroughly investigated to understand the complete pharmacological profile and potential for unforeseen side effects. The majority of the research on its SGK1-inhibitory effects has been conducted at the cellular level, and more extensive in vivo studies are required to validate its therapeutic efficacy and safety for these applications. mdpi.com
For its application in cancer, particularly HCC, a key question is the identification of reliable biomarkers to select patients who are most likely to respond to treatment. targetedonc.com While high c-Met expression is a promising indicator, the heterogeneity of tumors within a single patient presents a significant challenge. targetedonc.com Further research is needed to understand the genetic and molecular makeup of tumors to guide personalized treatment strategies. targetedonc.com
The long-term effects of inhibiting pathways like c-Met and SGK1, which are involved in normal physiological processes, are not yet fully understood. nih.govmdpi.com Research into the potential for acquired resistance to this compound is also crucial for its long-term clinical success.
Future Methodological and Technological Advancements in this compound Studies
Future research on this compound will benefit from the integration of advanced methodologies and technologies.
The development of more specific and potent inhibitors based on the structure of this compound is a key future direction. mdpi.com This will help to minimize off-target effects and improve the therapeutic index. The use of advanced drug delivery systems could also enhance its efficacy and reduce potential toxicity. mdpi.com
Patient-derived xenograft (PDX) models and primary patient-derived tumor explants will continue to be invaluable tools for evaluating the antitumor activity of this compound in a setting that more closely mimics the clinical scenario. nih.govmdpi.com These models are highly predictive of patient response to therapy. nih.gov
Advanced imaging techniques will be crucial for monitoring treatment response and understanding the in vivo effects of this compound. amegroups.org Pharmacodynamic assays to measure the phosphorylation state of target kinases like c-Met directly in tumor tissues will be essential for confirming target engagement and guiding dose selection. merckgroup.comamegroups.org
The use of CRISPR-Cas9 and other gene-editing technologies will facilitate a more precise understanding of the roles of specific targets of this compound in different disease contexts.
Integration of Multi-Omics and Computational Approaches in Future this compound Research
The integration of multi-omics and computational approaches will be pivotal in advancing the understanding and application of this compound.
Multi-omics strategies, combining genomics, transcriptomics, proteomics, and metabolomics, will provide a comprehensive view of the molecular landscape of tumors and their response to this compound. mdpi.comnih.govfrontiersin.org This integrated approach can help identify novel biomarkers for patient stratification, predict treatment response, and uncover mechanisms of resistance. acrpnet.org
Computational modeling and simulation will play a crucial role in predicting the efficacy and potential toxicity of this compound. researchgate.netacs.orgbiorxiv.org Structure-based drug design and virtual screening can be employed to identify new and more selective inhibitors. researchgate.netresearchgate.net Translational pharmacokinetic-pharmacodynamic (PK-PD) modeling, integrating preclinical and clinical data, can optimize dose selection and treatment schedules for clinical trials. researchgate.net
Machine learning algorithms can be applied to analyze large and complex multi-omics datasets to identify patterns and signatures that are predictive of clinical outcomes. mdpi.com This will be instrumental in realizing the vision of personalized medicine with compounds like this compound.
Q & A
Q. What molecular target does MSC2156119J inhibit, and what methodological approaches validate its role in hepatocellular carcinoma (HCC)?
this compound selectively inhibits c-Met (HGFR), a receptor tyrosine kinase overexpressed in HCC. To validate its target engagement, researchers should:
- Quantify c-Met expression in tumor models using immunohistochemistry (IHC) or RNA sequencing .
- Correlate inhibition efficacy (via phospho-c-Met ELISA) with tumor response metrics (e.g., tumor volume regression in PDX models) .
- Use Western blotting to confirm downstream pathway suppression (e.g., MAPK/ERK, PI3K/AKT) .
Q. How are preclinical dose-escalation studies for this compound designed to establish therapeutic windows?
- Dose-ranging : Administer escalating doses (e.g., 300–1000 mg/kg orally) in immunodeficient mice bearing HCC xenografts .
- Efficacy metrics : Measure tumor growth inhibition (TGI) biweekly using calipers or bioluminescent imaging.
- Tolerability : Monitor body weight changes, organ histopathology, and serum toxicity markers (e.g., ALT/AST) .
- Pharmacokinetics (PK) : Collect plasma samples to calculate AUC, Cmax, and half-life .
Q. What criteria define patient stratification in clinical trials evaluating this compound?
- Biomarker inclusion : Enroll MET+ HCC patients confirmed via IHC (≥50% tumor cells with moderate/strong staining) or FISH (MET gene amplification) .
- Exclusion criteria : Child-Pugh B/C liver function, prior c-Met inhibitor exposure .
- Endpoint selection : Use time-to-progression (TTP) and overall survival (OS) as primary endpoints, with RECIST 1.1 for radiologic assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy across heterogeneous tumor models?
- Stratified analysis : Group tumors by c-Met expression (high vs. low/negative) and compare response rates using Kaplan-Meier survival curves .
- Mechanistic studies : Perform RNA-seq on non-responders to identify compensatory pathways (e.g., EGFR or VEGFR activation) .
- Combination trials : Test this compound with agents targeting resistance pathways (e.g., EGFR inhibitors) while monitoring toxicity via graded adverse event reporting (CTCAE v5.0) .
Q. What statistical methods are optimal for analyzing this compound's anti-metastatic effects in preclinical models?
- Primary endpoint : Quantify lung/liver metastasis counts post-treatment using high-resolution micro-CT .
- Analysis : Apply Poisson regression to compare metastasis rates between treatment arms, adjusting for baseline tumor burden .
- Validation : Use immunohistochemistry to assess EMT markers (e.g., E-cadherin loss) in metastatic lesions .
Q. How should researchers design a phase II trial comparing this compound with sorafenib in MET+ HCC?
- Randomization : Use block randomization (1:1 ratio) stratified by MET expression level and geographic region .
- Power calculation : Assume a hazard ratio of 0.65 for TTP, requiring 140 patients (α=0.05, power=80%) .
- Interim analysis : Predefine futility rules (e.g., stop if HR >1.0 at 50% enrollment) to conserve resources .
Q. What methodologies address this compound's toxicity profile when combined with sorafenib?
- Dose optimization : Use a 3+3 design in phase Ib to identify the maximum tolerated dose (MTD) .
- Toxicity monitoring : Grade adverse events (e.g., hand-foot syndrome, diarrhea) weekly and adjust dosing via protocol-defined algorithms .
- Pharmacodynamic synergy : Measure dual pathway inhibition (c-Met and VEGF) via plasma biomarkers (e.g., HGF, VEGF-A) .
Q. How can biomarker dynamics (e.g., AFP levels) predict this compound response in HCC?
- Baseline correlation : Perform logistic regression to associate pretreatment AFP levels with tumor shrinkage .
- Longitudinal analysis : Use mixed-effects models to track AFP changes during treatment and link them to radiographic response .
- Cutoff validation : Apply ROC analysis to determine AFP thresholds predictive of progression-free survival (PFS) .
Methodological Considerations
- Data Reproducibility : Replicate key experiments (e.g., xenograft studies) across ≥2 independent labs, reporting mean ± SEM .
- Ethical Compliance : Adhere to IACUC protocols for animal welfare and obtain IRB approval for clinical data sharing .
- Transparency : Publish negative/ambiguous results (e.g., lack of synergy with sorafenib) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
